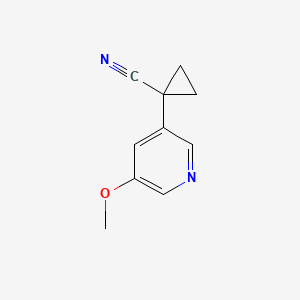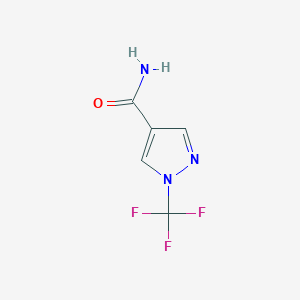![molecular formula C8H7BrN4O B11800912 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11800912.png)
5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide: is a heterocyclic compound that contains both pyrrole and pyridine rings. The presence of a bromine atom at the 5-position and a carbohydrazide group at the 2-position makes this compound unique. It is often used in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide typically involves the following steps:
Bromination: The starting material, 1H-pyrrolo[2,3-b]pyridine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Carbohydrazide Formation: The brominated intermediate is then reacted with hydrazine hydrate to introduce the carbohydrazide group at the 2-position. This reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbohydrazide group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under basic conditions.
Major Products
Oxidation: Oxo derivatives of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as kinase inhibitors.
Biological Studies: The compound is studied for its potential anti-cancer and anti-inflammatory properties.
Chemical Biology: It serves as a probe in studying biological pathways and molecular interactions.
Pharmaceutical Research: The compound is explored for its potential use in drug development and formulation.
Mechanism of Action
The mechanism of action of 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde
Uniqueness
Compared to similar compounds, 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives and conjugates, enhancing its versatility in research and drug development.
Properties
Molecular Formula |
C8H7BrN4O |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide |
InChI |
InChI=1S/C8H7BrN4O/c9-5-1-4-2-6(8(14)13-10)12-7(4)11-3-5/h1-3H,10H2,(H,11,12)(H,13,14) |
InChI Key |
ZBMXAUVZSHODEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1Br)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




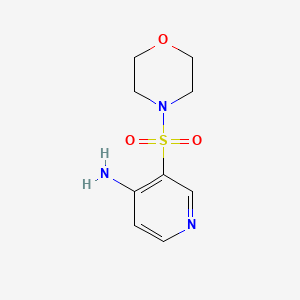
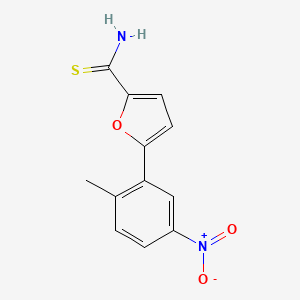


![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
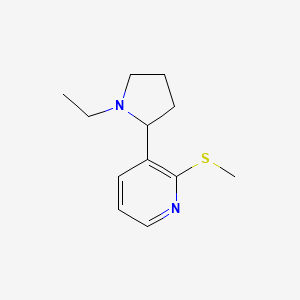


![(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)
